molecular formula C11H9BrN2O2 B11845193 Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate

Cat. No.: B11845193
M. Wt: 281.10 g/mol
InChI Key: QTJIFMRBGIXDBC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a bromine atom at the 2-position and an ethyl ester group at the 3-position of the naphthyridine ring. The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties, making it a valuable scaffold in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-1,8-naphthyridine-3-carboxylate typically involves the bromination of 1,8-naphthyridine derivatives followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting bromo derivative is then subjected to esterification using ethanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and environmentally benign solvents, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .

Scientific Research Applications

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the naphthyridine core .

Comparison with Similar Compounds

Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 2-bromo-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3

InChI Key

QTJIFMRBGIXDBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Br

Origin of Product

United States

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